molecular formula C23H20N2O4S B2414766 N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide CAS No. 941932-31-6

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide

Cat. No.: B2414766
CAS No.: 941932-31-6
M. Wt: 420.48
InChI Key: IQPGXDVPLMRLPU-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide is a complex organic compound that features a benzo[d]oxazole moiety, a phenyl group, and an isopropylsulfonyl group attached to a benzamide backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-propan-2-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-15(2)30(27,28)19-10-6-7-16(14-19)22(26)24-18-9-5-8-17(13-18)23-25-20-11-3-4-12-21(20)29-23/h3-15H,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPGXDVPLMRLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Attachment of the phenyl group: This step might involve a Suzuki coupling reaction between a boronic acid derivative of the benzo[d]oxazole and a halogenated benzene.

    Introduction of the isopropylsulfonyl group: This can be done via sulfonylation using isopropylsulfonyl chloride in the presence of a base.

    Formation of the benzamide: The final step could involve the reaction of the intermediate with benzoyl chloride or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized under strong oxidizing conditions, potentially affecting the benzo[d]oxazole or isopropylsulfonyl groups.

    Reduction: Reduction reactions could target the benzamide or sulfonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe in biochemical assays or as a tool to study enzyme interactions.

    Medicine: Investigation of its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(benzo[d]oxazol-2-yl)phenyl)benzamide: Lacks the isopropylsulfonyl group.

    N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide: Has a methylsulfonyl group instead of an isopropylsulfonyl group.

    N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide: Has an ethylsulfonyl group instead of an isopropylsulfonyl group.

Uniqueness

The presence of the isopropylsulfonyl group in N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide might confer unique properties such as increased lipophilicity, altered metabolic stability, or enhanced biological activity compared to its analogs.

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing knowledge on its biological activity, focusing on relevant studies, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.41 g/mol

Structural Features

  • Benzamide Backbone : The presence of the benzamide moiety is crucial for its biological activity.
  • Benzo[d]oxazole Group : This heterocyclic component is known for its diverse biological properties, including antimicrobial and anticancer activities.
  • Isopropylsulfonyl Substituent : This group may enhance solubility and bioavailability, contributing to the compound's efficacy.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, benzoxazole derivatives have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans . The specific activity of this compound remains to be fully elucidated, but its structural analogs suggest potential efficacy.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Activity Type
Benzoxazole Derivative A32Antibacterial
Benzoxazole Derivative B16Antifungal
This compoundTBDTBD

Anticancer Activity

The anticancer potential of similar benzoxazole derivatives has been documented extensively. Studies have shown that these compounds can induce cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells . The structure-activity relationship suggests that modifications to the benzoxazole ring can significantly influence cytotoxicity.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of benzoxazole derivatives, it was found that certain substitutions led to a marked increase in activity against cancer cells. For example:

  • Compound X : Induced 70% cell death in MCF-7 cells at 10 µM.
  • This compound : Under investigation for similar effects.

Toxicity Profile

While some derivatives exhibit selective toxicity toward cancer cells, they may also affect normal cells. A thorough toxicity assessment is essential for determining the therapeutic window of this compound.

Table 2: Toxicity Data from Related Compounds

Compound NameIC50 (µM)Cell Line
Benzoxazole Derivative A15MCF-7
Benzoxazole Derivative B20HepG2
This compoundTBDTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide, and how can reaction parameters be optimized?

  • The compound is synthesized via multi-step reactions, typically involving amide coupling between benzo[d]oxazole-containing intermediates and sulfonyl-substituted benzoyl chlorides. Critical parameters include:

  • Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reactivity .
  • Catalysts : Triethylamine or pyridine to neutralize HCl byproducts during coupling .
  • Temperature : Controlled heating (60–80°C) to accelerate reaction rates while avoiding decomposition .
    • Optimization involves monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to improve yields (>70%) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm the benzo[d]oxazole and isopropylsulfonyl groups .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect by-products .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (e.g., calculated vs. observed m/z) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the sulfonamide group’s affinity for catalytic sites .

Advanced Research Questions

Q. How can molecular docking and surface plasmon resonance (SPR) elucidate its mechanism of action?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR or PARP). Focus on hydrogen bonding between the sulfonyl group and active-site residues .
  • SPR : Immobilize the target protein on a sensor chip to measure binding kinetics (ka, kd) and affinity (KD) in real time .
  • Validation : Cross-reference docking results with mutagenesis studies to confirm critical binding residues .

Q. What strategies address contradictions between in vitro activity and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability via LC-MS/MS in rodent models. Low solubility (logP >3) may require formulation with cyclodextrins .
  • Metabolite identification : Use hepatic microsomes to identify oxidative metabolites that may reduce efficacy .
  • Dose optimization : Adjust dosing regimens to maintain therapeutic concentrations despite rapid clearance .

Q. How to design structure-activity relationship (SAR) studies to improve target selectivity?

  • Analog synthesis : Modify the isopropylsulfonyl group to bulkier substituents (e.g., tert-butyl) or introduce electron-withdrawing groups (e.g., nitro) to enhance target binding .
  • Biological testing : Compare IC50 values across analogs using kinase panels to identify selectivity trends .
  • Computational modeling : Generate 3D-QSAR models to predict activity cliffs and guide synthetic priorities .

Q. What experimental approaches resolve off-target effects observed in phenotypic assays?

  • Chemical proteomics : Use affinity-based protein profiling (AfBPP) with a biotinylated probe to identify unintended protein interactors .
  • CRISPR screening : Knock out suspected off-target genes in cell lines to assess their contribution to observed toxicity .

Methodological Considerations

  • Data interpretation : Use cheminformatics tools (e.g., Schrodinger Suite) to correlate structural features with activity. For example, the benzo[d]oxazole moiety’s planarity may enhance DNA intercalation, while the sulfonyl group improves solubility .
  • Troubleshooting synthesis : If coupling yields are low (<50%), replace DMF with tetrahydrofuran (THF) and use coupling agents like HATU .

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